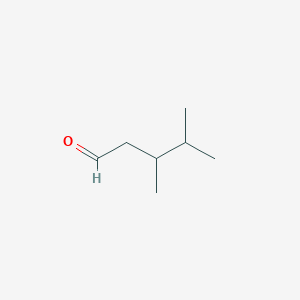

3,4-Dimethylpentanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylpentanal is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Table 1: Common Synthetic Routes for 3,4-Dimethylpentanal

Applications in Organic Synthesis

Intermediate in Organic Reactions : this compound is frequently used as an intermediate in the synthesis of more complex organic molecules. It can be transformed into various alcohols and acids through reduction and oxidation reactions.

Model Compound for Aldehyde Studies : This compound serves as a model for studying aldehyde reactivity and metabolism. Its structure allows researchers to investigate the mechanisms of reactions involving aldehydes, including their interactions with biological systems.

Catalytic Applications

This compound is utilized in catalytic processes:

- Hydroformylation Reactions : The compound is a product of hydroformylation reactions where it can be produced selectively under optimized conditions. This has implications for industrial applications where selective production is crucial .

- Enzyme Mechanisms : It is also studied in the context of enzyme mechanisms, particularly those involving coenzyme B12-dependent enzymes. Researchers use it to understand how these enzymes catalyze transformations of alcohols to aldehydes.

Table 2: Catalytic Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Hydroformylation | Production through catalytic addition to alkenes | |

| Enzyme Mechanism Studies | Model compound for studying coenzyme B12-dependent enzymes |

Biochemical Studies

Research on this compound has expanded into biochemistry:

- Metabolic Pathways : It is investigated for its role in metabolic pathways involving aldehydes. Understanding these pathways can lead to insights into the biological effects of aldehydes and their potential therapeutic applications.

- Toxicity Studies : The compound's reactivity makes it a candidate for studying the toxicological effects of aldehydes on biological systems. This research is essential for assessing safety in chemical manufacturing and usage .

Case Studies

-

Aldehyde Reactivity :

A study demonstrated that this compound could react with various nucleophiles, providing insights into its reactivity patterns compared to linear aldehydes. The findings suggested that branched aldehydes exhibit different reactivity profiles due to steric hindrance. -

Industrial Hydroformylation :

A case study on the industrial application of hydroformylation highlighted the efficiency of using rhodium catalysts to produce this compound from 3,3-dimethylbut-1-ene. The study reported high selectivity and yield under optimized conditions, making it a viable process for large-scale production .

Properties

CAS No. |

19353-21-0 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

3,4-dimethylpentanal |

InChI |

InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h5-7H,4H2,1-3H3 |

InChI Key |

SZBNDYYJXRXQHA-UHFFFAOYSA-N |

SMILES |

CC(C)C(C)CC=O |

Canonical SMILES |

CC(C)C(C)CC=O |

Key on ui other cas no. |

19353-21-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.